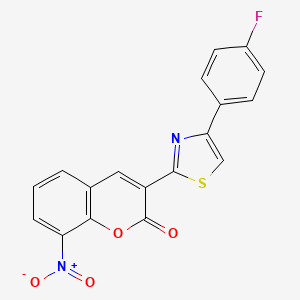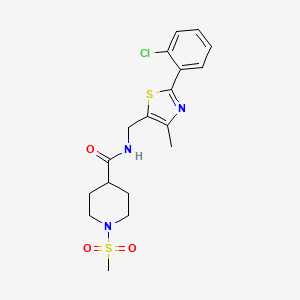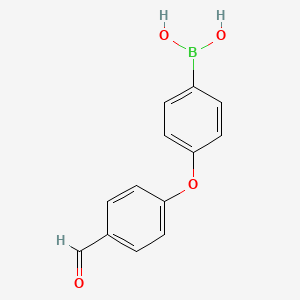
4-(4-Formylphenoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its stability and ability to form dimers and cyclic trimeric anhydrides, which makes it a valuable component in organic synthesis .
Wirkmechanismus
Target of Action
The primary target of 4-(4-Formylphenoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to a palladium atom . The palladium atom acts as a catalyst in this reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . These properties could potentially impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Furthermore, the stability of boronic acids can be affected by factors such as pH and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Acetalization: The aldehyde group is acetalized using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.
Grignard Reaction: The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound.
Reaction with Tri-n-butyl Borate: This leads to the protected aryl boronic ester, which after acidic work-up, yields the target product in 78% yield.
An alternative method involves the use of 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate, which is more cost-effective and yields the product in high purity .
Industrial Production Methods
Industrial production methods often involve the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Formylphenoxy)phenylboronic acid undergoes various types of reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: 4-(4-Formylphenoxy)benzoic acid.
Reduction: 4-(4-Hydroxyphenoxy)phenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as an enzyme stabilizer and inhibitor, making it useful in biochemical studies.
Industry: It is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but with the formyl group in the meta position.
4-Formylphenylboronic acid: Lacks the phenoxy group, making it less versatile in certain reactions.
Uniqueness
4-(4-Formylphenoxy)phenylboronic acid is unique due to its ability to form stable dimers and cyclic trimeric anhydrides, which enhances its stability and reactivity in various chemical reactions. Its phenoxy group also provides additional sites for functionalization, making it more versatile compared to similar compounds .
Eigenschaften
IUPAC Name |
[4-(4-formylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBLMRMYVGRDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
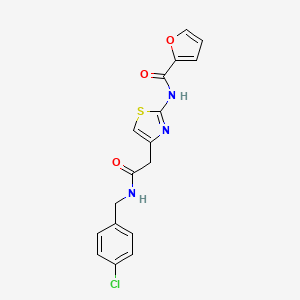
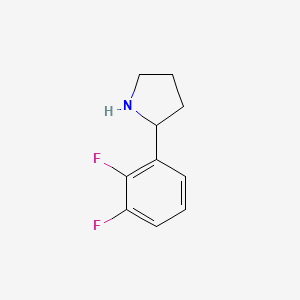
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2607355.png)
![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)
![N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2607358.png)
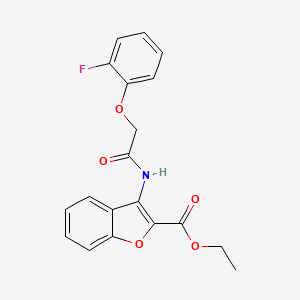
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2607361.png)
![1-[4-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607362.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2607363.png)
